Benzyl 3-aminobenzoate
Description
Properties
IUPAC Name |
benzyl 3-aminobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c15-13-8-4-7-12(9-13)14(16)17-10-11-5-2-1-3-6-11/h1-9H,10,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEQHIZMMDWDOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70572683 | |
| Record name | Benzyl 3-aminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80787-43-5 | |
| Record name | Benzyl 3-aminobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzyl 3-aminobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Benzyl 3-Aminobenzoate from Simple Precursors
Introduction: The Significance of Benzyl 3-Aminobenzoate in Modern Drug Development
Benzyl 3-aminobenzoate is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of a wide array of pharmacologically active compounds. Its structure, incorporating a flexible benzyl ester and a nucleophilic aromatic amine, allows for diverse chemical modifications, making it a valuable scaffold in medicinal chemistry. The strategic placement of the amino group at the meta position influences the electronic and steric properties of the molecule, offering unique opportunities for drug design and development. This guide provides a comprehensive overview of the primary synthetic pathways to benzyl 3-aminobenzoate from simple, readily accessible precursors, with a focus on the underlying chemical principles, practical experimental considerations, and optimization strategies.
Core Synthetic Strategies: A Tale of Two Pathways
The synthesis of benzyl 3-aminobenzoate can be approached via two principal routes, each with its own set of advantages and considerations. The choice of pathway often depends on the availability of starting materials, desired scale of production, and the specific purity requirements of the final product.
-
Direct Fischer-Speier Esterification: This is the most straightforward approach, involving the acid-catalyzed reaction of 3-aminobenzoic acid with benzyl alcohol.
-
Two-Step Synthesis via Nitro-Precursor: This pathway begins with the esterification of 3-nitrobenzoic acid with benzyl alcohol, followed by the reduction of the nitro group to an amine.
This guide will delve into the technical details of both methodologies, providing field-proven insights to aid researchers in their synthetic endeavors.
Pathway 1: Direct Fischer-Speier Esterification of 3-Aminobenzoic Acid
The Fischer-Speier esterification is a classic and widely employed method for the synthesis of esters from carboxylic acids and alcohols, driven by an acid catalyst.[1][2][3] The reaction is reversible, and therefore, strategies to drive the equilibrium towards the product are essential for achieving high yields.
Reaction Mechanism and Causality
The reaction proceeds via a series of protonation and nucleophilic attack steps. A strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), protonates the carbonyl oxygen of 3-aminobenzoic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl oxygen of benzyl alcohol. The subsequent proton transfers and elimination of a water molecule lead to the formation of the benzyl ester.
To favor the formation of benzyl 3-aminobenzoate, the equilibrium must be shifted to the right. This is typically achieved by:
-
Using an excess of one reactant: In this case, benzyl alcohol is often used in excess as it can also serve as the solvent.
-
Removing water as it is formed: This can be accomplished by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or cyclohexane.
Experimental Protocol: A Self-Validating System
Reagents and Materials:
-
3-Aminobenzoic acid
-
Benzyl alcohol (anhydrous)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or concentrated Sulfuric Acid (H₂SO₄)
-
Toluene (for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, combine 3-aminobenzoic acid (1.0 eq), benzyl alcohol (3.0-5.0 eq), and a catalytic amount of p-toluenesulfonic acid (0.05-0.1 eq). If using toluene for azeotropic distillation, use it as the solvent.
-
Heating and Reflux: Heat the reaction mixture to reflux. The azeotropic mixture of toluene and water will begin to collect in the Dean-Stark trap. Continue the reflux until no more water is collected, which typically takes several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. If toluene was used, remove it under reduced pressure. Dilute the residue with a suitable organic solvent like ethyl acetate. Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst.[2][4] The bicarbonate wash will also remove any unreacted 3-aminobenzoic acid.
-
Extraction and Drying: Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude benzyl 3-aminobenzoate. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.
Data Presentation: Expected Outcomes
| Parameter | Expected Value |
| Yield | 60-80% |
| Physical Appearance | Off-white to pale yellow solid |
| Melting Point | Approx. 73-76 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.90 (t, 1H), 7.55 (d, 1H), 7.45-7.30 (m, 5H), 7.25 (t, 1H), 7.00 (d, 1H), 5.35 (s, 2H), 3.90 (br s, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 166.5, 146.5, 136.0, 131.5, 129.5, 128.6, 128.3, 128.2, 119.5, 118.8, 115.5, 66.8 |
Visualization: Fischer Esterification Workflow
Caption: Workflow for the direct synthesis of benzyl 3-aminobenzoate via Fischer esterification.
Pathway 2: Two-Step Synthesis via Nitro-Precursor
An alternative and sometimes more robust strategy involves a two-step sequence starting from 3-nitrobenzoic acid. This approach can be advantageous as it avoids potential side reactions involving the amino group during the esterification step.
Step 1: Esterification of 3-Nitrobenzoic Acid
The esterification of 3-nitrobenzoic acid with benzyl alcohol proceeds under similar Fischer conditions as described for 3-aminobenzoic acid. The electron-withdrawing nitro group can slightly deactivate the carboxylic acid towards protonation, but the reaction still proceeds efficiently.
Experimental Protocol:
The procedure is analogous to the direct esterification, with 3-nitrobenzoic acid replacing 3-aminobenzoic acid. The work-up is simpler as there is no need for a basic wash to remove an acidic starting material, although a wash with a dilute base can be used to remove any unreacted 3-nitrobenzoic acid. The product, benzyl 3-nitrobenzoate, is typically a pale yellow solid.
Step 2: Reduction of the Nitro Group
The reduction of the nitro group in benzyl 3-nitrobenzoate to the corresponding amine is a critical step. Several reducing agents can be employed, with catalytic hydrogenation being a common and clean method.
Reagents and Materials:
-
Benzyl 3-nitrobenzoate
-
Palladium on carbon (Pd/C, 5-10%) or Raney Nickel
-
Hydrogen gas (H₂)
-
Methanol or Ethanol as a solvent
Step-by-Step Methodology:
-
Reaction Setup: In a hydrogenation vessel, dissolve benzyl 3-nitrobenzoate in a suitable solvent such as methanol or ethanol. Add a catalytic amount of Pd/C (typically 5-10 mol%).
-
Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-3 atm, or as per available equipment) and stir the reaction mixture vigorously at room temperature.
-
Monitoring the Reaction: The progress of the reduction can be monitored by TLC or by observing the cessation of hydrogen uptake.
-
Work-up and Isolation: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen or argon. Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude benzyl 3-aminobenzoate. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Data Presentation: Comparison of Pathways
| Feature | Pathway 1: Direct Esterification | Pathway 2: Two-Step Synthesis |
| Starting Materials | 3-Aminobenzoic acid, Benzyl alcohol | 3-Nitrobenzoic acid, Benzyl alcohol |
| Number of Steps | One | Two |
| Key Reagents | Acid catalyst (p-TsOH, H₂SO₄) | Acid catalyst, Reducing agent (H₂/Pd/C) |
| Potential Challenges | Potential for side reactions at the amino group. | Requires handling of hydrogen gas and a pyrophoric catalyst. |
| Overall Yield | Generally good (60-80%) | Often higher and more reproducible (70-90%) |
| Purity of Crude Product | May require more rigorous purification. | Often cleaner crude product. |
Visualization: Two-Step Synthesis Logical Flow
Caption: Logical relationship in the two-step synthesis of benzyl 3-aminobenzoate.
Trustworthiness: Self-Validating Protocols and Quality Control
The reliability of any synthetic procedure hinges on robust in-process checks and final product characterization. For both pathways described, the following analytical techniques are essential for validation:
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the crude product and column chromatography fractions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and identify any impurities.
-
Infrared (IR) Spectroscopy: To verify the presence of key functional groups (ester carbonyl, N-H stretches).
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Melting Point Analysis: To assess the purity of the final solid product.
By employing these analytical methods at critical stages of the synthesis, researchers can ensure the identity and purity of the synthesized benzyl 3-aminobenzoate, thereby guaranteeing the trustworthiness of the experimental outcome.
Conclusion: A Versatile Moiety within Reach
The synthesis of benzyl 3-aminobenzoate from simple precursors is a readily achievable objective for researchers in drug development and organic synthesis. The choice between a direct Fischer esterification and a two-step approach via a nitro-intermediate allows for flexibility based on available resources and desired outcomes. By understanding the underlying chemical principles and adhering to the detailed protocols outlined in this guide, scientists can confidently and efficiently produce this valuable chemical scaffold for their research endeavors.
References
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Organic Syntheses Procedure. (n.d.). benzyl benzoate. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of Benzocaine via Fischer Esterification of para-Aminobenzoic Acid. Retrieved from [Link]
-
MDPI. (2020). One-Pot Green Catalytic Preparation of 3-Aminobenzoic Acid in the Presence of Carbonaceous Bio-Based Materials in Subcritical Water. Retrieved from [Link]
- Google Patents. (n.d.). CN101353311B - Process for preparing aminobenzoate esters.
-
Organic Syntheses Procedure. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]
- Google Patents. (n.d.). US3037046A - Benzocaine process.
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ResearchGate. (n.d.). General method to prepare amino acids benzyl esters and to isolate them as hydrochloride or p-toluenesulfonate salts. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of benzyl benzoate. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Retrieved from [Link]
- Google Patents. (n.d.). US6491795B2 - Process for recovering benzyl benzoate.
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
YouTube. (2020). Synthesis of benzyl alcohol and benzoic acid (Cannizzaro reaction). Retrieved from [Link]
-
ResearchGate. (n.d.). Conversion of benzoic acid to benzyl benzoate with PPh 3 /NCBT/ benzyl alcohol system under different reaction conditions. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]
- Google Patents. (n.d.). CN1490307A - The industrial production method of benzyl ammonium benzoate.
-
chem.sk. (n.d.). Preparation of benzyl alcohol and benzoic acid (Cannizzaro reaction). Retrieved from [Link]
- Google Patents. (n.d.). CN102557944B - Method for synthesizing benzyl benzoate.
Sources
An In-Depth Technical Guide to Benzyl 3-aminobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 3-aminobenzoate is an aromatic compound that belongs to the aminobenzoate ester class. Its structure, featuring a benzyl group ester-linked to a 3-aminobenzoic acid moiety, makes it a valuable intermediate in organic synthesis. The positioning of the amino group at the meta-position of the benzene ring imparts distinct chemical properties compared to its ortho- and para-isomers, influencing its reactivity and potential applications in medicinal chemistry and material science. This guide provides a comprehensive overview of Benzyl 3-aminobenzoate, including its chemical identity, physicochemical properties, synthesis, and potential applications, with a focus on its relevance to drug discovery and development.
Chemical Identity and Physicochemical Properties
A clear identification of Benzyl 3-aminobenzoate is crucial for its use in research and development. The key identifiers and physicochemical properties are summarized below.
| Identifier | Value |
| IUPAC Name | benzyl 3-aminobenzoate |
| CAS Number | 80787-43-5 |
| Molecular Formula | C₁₄H₁₃NO₂ |
| Molecular Weight | 227.26 g/mol |
| InChI | InChI=1S/C14H13NO2/c15-13-8-4-7-12(9-13)14(16)17-10-11-5-2-1-3-6-11/h1-9H,10,15H2 |
| SMILES | C1=CC=C(C=C1)COC(=O)C2=CC(=CC=C2)N |
While experimentally determined physicochemical data for Benzyl 3-aminobenzoate is not widely available, predictions based on its structure and data from related compounds such as ethyl 3-aminobenzoate provide valuable insights. It is expected to be a solid at room temperature and sparingly soluble in water, with better solubility in organic solvents like ethanol, methanol, and chloroform[1].
Synthesis of Benzyl 3-aminobenzoate
The synthesis of Benzyl 3-aminobenzoate can be achieved through several established methods for ester formation. A common and reliable approach is the Fischer esterification of 3-aminobenzoic acid with benzyl alcohol in the presence of a strong acid catalyst.
Reaction Principle: Fischer Esterification
Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester. The reaction is reversible, and to drive the equilibrium towards the product, an excess of one reactant (typically the alcohol) is used, or the water formed is removed.
Experimental Protocol: Synthesis of Benzyl 3-aminobenzoate
The following is a representative protocol for the synthesis of Benzyl 3-aminobenzoate based on the well-established Fischer esterification method for similar compounds[2].
Materials:
-
3-Aminobenzoic acid
-
Benzyl alcohol
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-aminobenzoic acid in an excess of benzyl alcohol.
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with an organic solvent such as dichloromethane.
-
Neutralization: Transfer the solution to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the acidic catalyst. Repeat the washing until no more gas evolves.
-
Aqueous Wash: Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography or recrystallization to obtain pure Benzyl 3-aminobenzoate.
Synthesis Workflow Diagram
Sources
An In-Depth Technical Guide to Benzyl 3-aminobenzoate
This guide provides a comprehensive technical overview of Benzyl 3-aminobenzoate, a significant chemical intermediate in the fields of pharmaceutical research and organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's fundamental properties, synthesis, potential applications, and safety considerations, grounding all information in established scientific principles and authoritative sources.
Core Molecular Identity and Properties
Benzyl 3-aminobenzoate (CAS No. 80787-43-5) is an aromatic ester, a structural isomer of the more commonly cited Benzyl 4-aminobenzoate. The positioning of the amino group at the meta- (3-) position on the benzoate ring imparts distinct chemical and physical properties that influence its reactivity and biological activity.[1]
Molecular Formula and Weight
The fundamental identity of a molecule is defined by its constituent atoms and their arrangement.
This composition is identical to its ortho- and para-isomers, highlighting the critical role of substituent placement in determining the compound's overall characteristics.
Structural Representation and Key Identifiers
Visualizing the molecule is key to understanding its functionality.
Caption: Figure 1: 2D Structure of Benzyl 3-aminobenzoate.
Table 1: Core Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 80787-43-5 | [1] |
| IUPAC Name | benzyl 3-aminobenzoate | [1] |
| SMILES | C1=CC=C(C=C1)COC(=O)C2=CC(=CC=C2)N | [1] |
| InChI | InChI=1S/C14H13NO2/c15-13-8-4-7-12(9-13)14(16)17-10-11-5-2-1-3-6-11/h1-9H,10,15H2 | [1] |
Physicochemical Properties (Predicted and Analog-Based)
Experimental data for Benzyl 3-aminobenzoate is not widely available. However, properties can be inferred from its isomers and related compounds, such as Ethyl 3-aminobenzoate.
-
Physical State: Expected to be a crystalline powder or solid at room temperature, similar to related aminobenzoate esters.
-
Solubility: Likely to exhibit low solubility in water and higher solubility in organic solvents like ethanol, chloroform, and ether.
-
Boiling Point: The boiling point of the related Ethyl 3-aminobenzoate is 172-175 °C at 13 mmHg, suggesting a significantly higher boiling point for the benzyl ester at atmospheric pressure.
Spectral Data (Predicted)
Spectroscopic analysis is essential for structural confirmation. While experimental spectra for Benzyl 3-aminobenzoate are not readily found in public databases, predicted mass spectrometry data offers insight into its fragmentation patterns.
Table 2: Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 228.10192 |
| [M+Na]⁺ | 250.08386 |
| [M+NH₄]⁺ | 245.12846 |
| [M-H]⁻ | 226.08736 |
| (Data sourced from Vulcanchem)[1] |
Synthesis of Benzyl 3-aminobenzoate
The primary route for synthesizing Benzyl 3-aminobenzoate is through the Fischer esterification of 3-aminobenzoic acid with benzyl alcohol. This acid-catalyzed reaction is a cornerstone of organic synthesis. An alternative approach involves the transesterification of a simpler alkyl aminobenzoate.
Fischer Esterification: The Causality Behind the Method
Fischer esterification is an equilibrium-driven process. To achieve a high yield of the desired ester, the equilibrium must be shifted towards the products. This is typically accomplished by using an excess of one reactant (usually the less expensive one, in this case, benzyl alcohol) or by removing water as it is formed. The acid catalyst, commonly sulfuric acid (H₂SO₄), plays a crucial role by protonating the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the oxygen atom of the benzyl alcohol.
Sources
Methodological & Application
Application Notes and Protocols: Benzyl 3-Aminobenzoate as a Versatile Linker for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of bioconjugation, the choice of a chemical linker is paramount to the stability, efficacy, and pharmacokinetic properties of the resulting conjugate. While a variety of linkers have been developed, there is a continuous search for novel moieties with unique characteristics. This document provides a detailed exploration of benzyl 3-aminobenzoate as a potential linker in bioconjugation. Drawing upon the established chemistry of related aromatic amine linkers, such as the widely used p-aminobenzyl carbamate (PABC) systems in antibody-drug conjugates (ADCs), we present the scientific rationale, potential applications, and detailed protocols for utilizing benzyl 3-aminobenzoate. These guidelines are intended for researchers in drug development and molecular biology who are looking to expand their toolkit of bioconjugation strategies.
Introduction: The Critical Role of Linkers in Bioconjugation
Bioconjugation, the chemical linking of two or more molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and medicine.[1] The linker connecting the biomolecule to a payload (e.g., a drug, a fluorescent dye, or another protein) is not merely a spacer but a critical component that dictates the properties of the final conjugate. An ideal linker should be stable in circulation to prevent premature payload release, yet allow for efficient cleavage at the target site.[2] The chemical nature of the linker also influences solubility, aggregation, and overall stability of the bioconjugate.[3][4]
Aromatic amine-based linkers, particularly those derived from benzylamine, have found significant utility in the field of ADCs.[2][4] These linkers often serve as a stable scaffold that can be derivatized for attachment to both the antibody and the payload. The aromatic ring provides rigidity and can influence the electronic properties of the adjacent reactive groups.
This application note focuses on benzyl 3-aminobenzoate, a meta-substituted aromatic amine, as a promising linker candidate. We will delve into its chemical characteristics, propose reaction schemes for its incorporation into bioconjugates, and provide detailed protocols for its use.
Scientific Rationale for Employing Benzyl 3-Aminobenzoate
Benzyl 3-aminobenzoate possesses two key functional groups for bioconjugation: a primary aromatic amine and a benzyl ester. The primary amine serves as a versatile nucleophile for conjugation, while the benzyl ester can be either a stable linkage or a point of cleavage, depending on the desired application.
The meta-positioning of the amino group relative to the ester-linked benzylic group is a key structural feature. Compared to the more common para-substituted analogs, this meta-arrangement may confer different electronic properties, potentially influencing the reactivity of the amine and the stability of the ester bond.
Key Properties and Advantages:
-
Dual Functionality: The presence of both an amine and a benzyl ester allows for orthogonal conjugation strategies.
-
Aromatic Scaffold: The benzene ring provides a rigid and well-defined spacer element.
-
Modulable Reactivity: The amino group can be readily acylated or otherwise modified to connect to a biomolecule or payload.
-
Potential for Cleavable and Non-Cleavable Strategies: The benzyl ester can be designed to be cleavable under specific enzymatic or chemical conditions, or it can serve as a stable linkage.
Proposed Bioconjugation Workflow
The general strategy for using benzyl 3-aminobenzoate as a linker involves a two-step process where the linker is first attached to the payload and then conjugated to the biomolecule.
Caption: General workflow for bioconjugation using benzyl 3-aminobenzoate.
Experimental Protocols
The following protocols are generalized methodologies. Researchers should optimize reaction conditions, purification methods, and analytical techniques for their specific biomolecule and payload.
Protocol 1: Activation of a Carboxyl-Containing Biomolecule (e.g., Protein)
This protocol describes the activation of carboxyl groups on a protein to make them reactive towards the amine group of the benzyl 3-aminobenzoate linker.
Materials:
-
Protein solution (e.g., 1-10 mg/mL in MES buffer, pH 6.0)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Desalting columns
Procedure:
-
Prepare the protein solution in the Activation Buffer.
-
Prepare fresh solutions of EDC and NHS in water or DMSO.
-
Add a 50-fold molar excess of EDC and a 100-fold molar excess of NHS to the protein solution.
-
Incubate the reaction mixture for 15-30 minutes at room temperature.
-
Immediately proceed to the conjugation step (Protocol 2) or quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM.
-
Purify the activated protein using a desalting column equilibrated with the appropriate conjugation buffer (e.g., PBS, pH 7.4).
Protocol 2: Conjugation of Amine-Linker to Activated Biomolecule
This protocol details the reaction of the amine-containing linker (benzyl 3-aminobenzoate) with the NHS-activated biomolecule.
Materials:
-
NHS-activated biomolecule from Protocol 1
-
Benzyl 3-aminobenzoate solution (dissolved in a minimal amount of a water-miscible organic solvent like DMSO or DMF)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching solution: 1 M hydroxylamine or Tris-HCl, pH 8.5
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Immediately after purification, add the activated biomolecule to the Conjugation Buffer.
-
Add a 10- to 50-fold molar excess of the benzyl 3-aminobenzoate solution to the activated biomolecule solution.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench any remaining unreacted NHS esters by adding the quenching solution to a final concentration of 50-100 mM and incubating for 30 minutes.
-
Purify the resulting bioconjugate from excess linker and byproducts using an appropriate method such as dialysis, size-exclusion chromatography, or affinity chromatography.
Protocol 3: Characterization of the Bioconjugate
It is crucial to characterize the final conjugate to determine the degree of labeling (DOL), purity, and integrity.
Recommended Analytical Techniques:
| Technique | Purpose | Expected Outcome |
| UV-Vis Spectroscopy | Determine protein concentration and estimate DOL if the linker or payload has a distinct absorbance. | Calculation of the molar ratio of linker to biomolecule. |
| SDS-PAGE | Assess the purity and apparent molecular weight of the conjugate. | A shift in the molecular weight of the conjugated protein compared to the unconjugated protein. |
| Mass Spectrometry (e.g., MALDI-TOF or ESI-MS) | Determine the precise molecular weight and confirm the covalent attachment of the linker. | A mass shift corresponding to the number of attached linker molecules. |
| HPLC (e.g., SEC-HPLC, RP-HPLC) | Assess purity, aggregation, and heterogeneity of the conjugate. | A single, well-defined peak for the purified conjugate. |
Mechanistic Considerations and Rationale
The core of the proposed conjugation chemistry relies on the formation of a stable amide bond between a carboxyl group on the biomolecule and the primary amine of the benzyl 3-aminobenzoate linker. The use of EDC/NHS chemistry is a well-established and efficient method for this transformation.[1]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzyl Ammonium Carbamates Undergo Two‐Step Linker Cleavage and Improve the Properties of Antibody Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols: Benzyl 3-aminobenzoate as a Versatile Precursor for Radiolabeling
Document ID: ANP-RD-260123-B3A
Abstract
The development of novel radiotracers is a cornerstone of molecular imaging and targeted radionuclide therapy. The selection of an appropriate precursor molecule is a critical determinant of the success, efficiency, and versatility of a radiolabeling strategy. This document provides a detailed technical guide on the application of Benzyl 3-aminobenzoate as a strategic precursor for the synthesis of radiolabeled compounds. We explore its chemical attributes and present two primary, robust methodologies for incorporating radionuclides: indirect labeling via acylation of the primary amine and direct electrophilic radioiodination of the aromatic ring. This guide is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of radiopharmaceuticals for preclinical and clinical research.
Introduction: The Strategic Value of Benzyl 3-aminobenzoate
In the landscape of radiopharmaceutical sciences, the development of tracers for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) requires precursors that offer both chemical stability and versatile reactivity.[1] Benzyl 3-aminobenzoate emerges as a highly valuable synthon for several compelling reasons:
-
Bifunctional Reactivity: It possesses two key functional groups amenable to distinct radiolabeling chemistries. The nucleophilic primary amine (-NH₂) is ideal for amide bond formation (acylation), while the electron-rich aromatic ring is susceptible to electrophilic substitution.
-
Structural Motif: The benzamide core is a prevalent structure in a vast array of biologically active molecules and pharmaceuticals, making this precursor a relevant starting point for developing targeted agents.[2][3]
-
Protective Group Strategy: The benzyl ester serves as a stable protecting group for the carboxylic acid. This allows for extensive chemical modifications at the amine or the ring, with the option for subsequent deprotection via catalytic hydrogenation to reveal a free carboxylic acid. This acid can then be conjugated to larger biomolecules, such as peptides or antibodies.
This application note will elucidate the rationale behind experimental choices and provide self-validating protocols for the effective use of this precursor.
Precursor Characterization & Rationale for Use
Benzyl 3-aminobenzoate is a commercially available or readily synthesized compound. Its utility is rooted in the distinct reactivity of its components.
| Functional Group | Chemical Property | Radiolabeling Rationale & Application |
| Aromatic Primary Amine | Nucleophilic | Indirect Labeling: Forms a stable amide bond with radiolabeled prosthetic groups (e.g., active esters like [¹⁸F]SFB, [¹²⁵I]SIB). This is a highly reliable and modular approach. |
| Aromatic Ring | Electron-rich (activated by -NH₂) | Direct Labeling: Undergoes electrophilic substitution with radiohalogens (¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) at positions ortho and para to the amine group. |
| Benzyl Ester | Carboxylic Acid Protection | Protects the carboxylate from unwanted side reactions. Can be selectively cleaved post-labeling to enable further conjugation to targeting vectors. |
The choice between direct and indirect labeling depends on the desired radionuclide, the required specific activity, and the overall synthetic strategy for the final radiotracer.[4]
Radiolabeling Methodologies & Protocols
Two primary pathways for radiolabeling Benzyl 3-aminobenzoate are detailed below. Each protocol is designed as a self-validating system, incorporating in-process controls and leading to a final quality control assessment.
Strategy 1: Indirect Labeling via Acylation with [¹⁸F]N-succinimidyl-4-fluorobenzoate ([¹⁸F]SFB)
This method leverages the most common reaction in radiochemistry: the coupling of an amine with an activated ester. It is a robust method for incorporating Fluorine-18, a positron emitter with a favorable half-life (109.8 min) for PET imaging.[1][5]
-
Prosthetic Group: [¹⁸F]SFB is chosen for its high reactivity and the stability of the resulting amide bond.[5]
-
Solvent: Anhydrous dimethylformamide (DMF) is an excellent polar aprotic solvent that dissolves both the precursor and the prosthetic group without interfering with the reaction.
-
Base: A mild organic base like triethylamine (TEA) is added to deprotonate the ammonium salt that may form, ensuring the amine remains nucleophilic.
-
Temperature: Moderate heat (80-95°C) is applied to accelerate the reaction rate, which is crucial given the short half-life of ¹⁸F.
Caption: Workflow for indirect labeling of Benzyl 3-aminobenzoate with [¹⁸F]SFB.
-
Precursor Preparation: In a 1 mL V-vial, dissolve 1.0-2.0 mg of Benzyl 3-aminobenzoate in 200 µL of anhydrous DMF.
-
[¹⁸F]SFB Preparation: Synthesize and purify [¹⁸F]SFB according to established methods. Elute the purified [¹⁸F]SFB from the solid-phase extraction (SPE) cartridge with 300 µL of anhydrous DMF directly into the V-vial containing the precursor.
-
Reaction Initiation: Add 5 µL of triethylamine (TEA) to the reaction mixture.
-
Reaction Conditions: Seal the vial and heat at 90°C for 15 minutes.
-
Quenching: After cooling, quench the reaction by adding 500 µL of a 1:1 mixture of acetonitrile and water.
-
Purification: Purify the crude product using semi-preparative reverse-phase HPLC (e.g., C18 column) with a suitable gradient of acetonitrile and water (containing 0.1% TFA).
-
Formulation: Collect the product peak, remove the organic solvent under a stream of nitrogen with gentle heating, and formulate the final product, [¹⁸F]N-(3-(benzyloxycarbonyl)phenyl)-4-fluorobenzamide, in a sterile solution (e.g., 10% ethanol in saline).
Strategy 2: Direct Electrophilic Radioiodination
This method introduces a radioactive iodine isotope (e.g., ¹²³I for SPECT, ¹²⁴I for PET, or ¹²⁵I for in vitro assays) directly onto the aromatic ring. The amine group activates the ring, facilitating electrophilic substitution.
-
Oxidizing Agent: Iodogen® (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) is used as a solid-phase oxidizing agent. It oxidizes the radioiodide (I⁻) to an electrophilic species (I⁺) capable of substituting onto the aromatic ring. Its solid-state nature simplifies the post-reaction workup, as it can be physically separated from the reaction solution.[6]
-
pH: The reaction is typically performed in a neutral to slightly basic buffer (e.g., phosphate buffer, pH 7.4) to maintain the stability of the precursor and facilitate the oxidation process.
-
Quenching: A reducing agent, such as sodium metabisulfite, is added to quench the reaction by reducing any unreacted electrophilic iodine back to iodide, preventing further reaction during purification.
Caption: The two primary radiolabeling strategies for Benzyl 3-aminobenzoate.
-
Iodogen® Coating: Prepare an Iodogen®-coated reaction vial by dissolving 1 mg of Iodogen® in 1 mL of dichloromethane, adding 100 µL of this solution to a 1.5 mL vial, and evaporating the solvent under a gentle stream of nitrogen.
-
Precursor Preparation: Dissolve 0.5-1.0 mg of Benzyl 3-aminobenzoate in 100 µL of ethanol.
-
Radioiodide Addition: To the Iodogen®-coated vial, add 200 µL of 0.1 M phosphate buffer (pH 7.4), followed by the desired amount of Na[¹²⁵I] (e.g., 37 MBq, 1 mCi).
-
Reaction Initiation: Add the ethanolic solution of the precursor to the Iodogen® vial.
-
Reaction Conditions: Agitate the reaction mixture at room temperature for 20-30 minutes. Monitor the reaction progress using radio-TLC.[6]
-
Quenching: Transfer the reaction solution to a new vial containing 50 µL of saturated sodium metabisulfite solution to stop the reaction.
-
Purification: Purify the crude product using semi-preparative reverse-phase HPLC as described in Strategy 1.
-
Formulation: Collect the product peak(s) (note: di- and tri-iodinated species may form) and formulate as described previously.
Purification & Quality Control
For any radiopharmaceutical, rigorous purification and quality control (QC) are mandatory to ensure safety and efficacy.
-
Purification: Semi-preparative HPLC is the gold standard for separating the desired radiolabeled product from unreacted precursor, radio-impurities, and reaction byproducts.
-
Quality Control:
-
Radiochemical Purity (RCP): Determined by analytical HPLC and radio-TLC. The RCP should typically be >95%.[4]
-
Identity Confirmation: Co-elution of the radioactive product with a non-radioactive, authenticated reference standard on analytical HPLC.
-
Specific Activity (SA): Calculated by measuring the total radioactivity and the total mass of the product. High specific activity is crucial for receptor-based imaging to avoid pharmacological effects.[4]
-
| Parameter | Strategy 1 ([¹⁸F]Acylation) | Strategy 2 ([¹²⁵I]Iodination) | Acceptance Criteria |
| Radiochemical Yield | 40-60% (decay-corrected) | 65-85% | Varies by method |
| Radiochemical Purity | >98% | >95% | >95% |
| Synthesis Time | 45-60 min | 30-45 min | As short as possible |
| Specific Activity | 40-80 GBq/µmol | >70 GBq/µmol | Application-dependent |
Downstream Processing: Benzyl Ester Deprotection
A key advantage of this precursor is the potential for post-labeling deprotection of the benzyl ester to yield a free carboxylic acid. This is particularly useful for creating radiolabeled building blocks for subsequent conjugation.
-
Method: Catalytic hydrogenation using Palladium on carbon (Pd/C) under a hydrogen atmosphere is the most common method.
-
Protocol Outline:
-
The purified, radiolabeled benzyl ester is dissolved in a suitable solvent (e.g., ethanol or methanol).
-
A catalytic amount of 10% Pd/C is added.
-
The reaction vessel is purged with hydrogen gas (or a hydrogen-filled balloon is attached).
-
The reaction is stirred at room temperature until complete, as monitored by radio-HPLC.
-
The catalyst is removed by filtration (e.g., through a 0.22 µm filter).
-
The resulting radiolabeled 3-aminobenzoic acid derivative is now ready for activation and coupling to a targeting molecule.
Conclusion
Benzyl 3-aminobenzoate is a strategically important and versatile precursor in radiopharmaceutical chemistry. Its bifunctional nature permits access to two of the most fundamental radiolabeling reactions: acylation for indirect labeling and electrophilic substitution for direct labeling. The protocols and rationale detailed in this guide provide a robust framework for researchers to efficiently synthesize novel radiolabeled benzamides for a wide range of applications in molecular imaging and therapy. The inclusion of a cleavable ester group further extends its utility as a synthon for more complex biomolecule construction.
References
-
Al-Salahi, R., Abuelizz, R., Marzouk, M., & El-Sayed, N. (2018). Radioiodination and biodistribution of newly synthesized 3-benzyl-2-([3-methoxybenzyl]thio)benzo[g]quinazolin-4-(3H)-one in tumor bearing mice. National Institutes of Health. Available at: [Link]
-
Baguet, T., Bouton, J., Janssens, J., et al. (2020). Radiosynthesis, in vitro and preliminary biological evaluation of [18 F]2-amino-4-((2-((3-fluorobenzyl)oxy)benzyl)(2-((3-(fluoromethyl)benzyl)oxy)benzyl)amino)butanoic acid, a novel alanine serine cysteine transporter 2 inhibitor-based positron emission tomography tracer. Journal of Labelled Compounds and Radiopharmaceuticals, 63(10), 442-455. Available at: [Link]
-
Cardinale, J., D'Huyvetter, M., & Aerts, A. (2017). Radiolabeling Strategies of Nanobodies for Imaging Applications. MDPI. Available at: [Link]
-
Ferro-Flores, G., Ocampo-García, B.E., Santos-Cuevas, C.L., et al. (2022). Methods for Radiolabeling Nanoparticles (Part 3): Therapeutic Use. MDPI. Available at: [Link]
-
Gao, M., Wang, M., & Miller, K.D. (2020). Radiosynthesis of [11C]N-benzyl benzamide (A), [11... ResearchGate. Available at: [Link]
- Goodman, M.M. (2002). Process for the preparation of radiopharmaceuticals. Google Patents.
-
Gogoi, P. (2016). Benzamide synthesis via oxidative amidation of benzylamines and benzyl cyanides using a I2–TBHP system. ResearchGate. Available at: [Link]
-
Mishani, E., Abourbeh, G., & Rozen, Y. (2012). Development of (18)F-labeled radiotracers for neuroreceptor imaging with positron emission tomography. SciSpace. Available at: [Link]
-
Pimlott, S.L., & Sutherland, A. (2011). Molecular tracers for the PET and SPECT imaging of disease. Chemical Society Reviews, 40(1), 149-162. Available at: [Link]
-
Rajan, I.A.P.S., & Rajendran, S. (n.d.). Synthesis of N-benzylbenzamide (4). Supporting Information. Available at: [Link]
-
Safari, J., & Zarnegar, Z. (2017). Synthesis of benzamides through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation. ResearchGate. Available at: [Link]rasonic_irradiation)
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. Development of radiotracers for oncology – the interface with pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radiolabeling Strategies of Nanobodies for Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radioiodination and biodistribution of newly synthesized 3-benzyl-2-([3-methoxybenzyl]thio)benzo[g]quinazolin-4-(3H)-one in tumor bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the stability of Benzyl 3-aminobenzoate in solution
Welcome to the technical support center for Benzyl 3-aminobenzoate. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. By understanding the underlying degradation mechanisms, you can implement effective strategies to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My Benzyl 3-aminobenzoate solution is turning yellow/brown over time. What is causing this discoloration and how can I prevent it?
Answer:
This is a classic sign of oxidative degradation . The primary aromatic amine group (-NH₂) on the benzoate ring is susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or exposure to light.[1][2] This process forms highly colored quinone-imine species and can lead to the formation of complex oligomeric or polymeric by-products.[2]
Causality: The lone pair of electrons on the nitrogen atom makes the aromatic amine group electron-rich and easily oxidized.[3] This reaction often proceeds via a radical mechanism, which can be catalyzed by factors commonly present in a lab environment.[3]
Solutions & Preventative Measures:
-
Inert Atmosphere: The most direct way to prevent oxidation is to remove oxygen.
-
Solvent Deoxygenation: Before preparing your solution, sparge the solvent with an inert gas like nitrogen (N₂) or argon (Ar) for 15-30 minutes.
-
Inert Headspace: After preparing the solution, flush the headspace of the vial with the inert gas before sealing.
-
-
Use of Antioxidants: Antioxidants are compounds that are more readily oxidized than your compound of interest, thereby sacrificially protecting it.[4]
-
Chelating Agents: Trace metal ions (e.g., Fe²⁺, Cu²⁺) in your solvent or on glassware can catalyze oxidation.[6]
-
Light Protection: Aromatic compounds, particularly those with amino groups, can be susceptible to photodegradation.[9][10]
-
Always store solutions in amber glass vials or wrap clear vials in aluminum foil to protect them from light.
-
Question 2: My HPLC analysis shows a decrease in the peak area for Benzyl 3-aminobenzoate and the appearance of a new peak corresponding to 3-aminobenzoic acid. What is happening?
Answer:
This analytical observation strongly indicates that your compound is undergoing hydrolysis . The ester linkage in Benzyl 3-aminobenzoate is being cleaved by water, yielding 3-aminobenzoic acid and benzyl alcohol.[11][12]
Causality: The ester functional group is susceptible to nucleophilic attack by water. This reaction is significantly catalyzed by both acidic (H⁺) and basic (OH⁻) conditions.[11][13] The rate of hydrolysis is highly dependent on the pH of the solution.[11]
Solutions & Preventative Measures:
-
pH Control: This is the most critical factor for preventing hydrolysis.
-
Optimal pH Range: The goal is to find a pH where the rate of hydrolysis is at its minimum, which for most esters is in the slightly acidic to neutral range (typically pH 4-6). Extreme acidic or alkaline pHs must be avoided.
-
Buffering: Use a suitable buffer system to maintain the pH in the optimal range.[14][15] The choice of buffer is critical to ensure it does not participate in the degradation itself.[16]
-
-
Temperature Control: Hydrolysis, like most chemical reactions, is accelerated by higher temperatures.[12]
-
Store stock solutions and working solutions at reduced temperatures, such as in a refrigerator (2-8 °C). For long-term storage, consider storing at -20 °C or below, provided the compound remains soluble and the solvent system is appropriate for freezing.
-
-
Solvent Choice: The type of solvent can influence the rate of hydrolysis.
-
Minimize Water: For stock solutions intended for long-term storage, use high-purity, anhydrous aprotic solvents like acetonitrile (ACN), dimethyl sulfoxide (DMSO), or N,N-dimethylformamide (DMF).[17]
-
Aqueous Preparations: When aqueous solutions are necessary, prepare them fresh from a concentrated stock in an organic solvent just before use.
-
Data Summary & Key Parameters
For quick reference, the table below summarizes the key experimental parameters for enhancing the stability of Benzyl 3-aminobenzoate solutions.
| Parameter | Recommendation for Aqueous Solutions | Recommendation for Organic Stock Solutions | Rationale |
| pH | 4.0 - 6.0 | Not Applicable | Minimizes both acid- and base-catalyzed hydrolysis of the ester group.[11] |
| Buffer System | Acetate or Phosphate Buffer (10-50 mM) | Not Applicable | Maintains a stable pH to prevent hydrolysis.[14][18] |
| Antioxidant | Sodium Metabisulfite (0.01-0.1%) or Ascorbic Acid (0.01-0.1%) | Butylated Hydroxytoluene (BHT) (0.01-0.05%) | Sacrificially oxidized to protect the aromatic amine group.[4][19] |
| Chelating Agent | Disodium EDTA (0.01-0.05%) | Disodium EDTA (if metal contamination is suspected) | Sequesters catalytic metal ions that promote oxidation.[6][8] |
| Solvent | Buffered Water, Co-solvent mixtures (e.g., with PEG, Propylene Glycol) | Anhydrous DMSO, Acetonitrile, or DMF | Minimize water content to reduce hydrolysis; aprotic solvents are preferred for long-term storage.[17] |
| Storage Temp. | 2-8 °C (Short-term) | -20 °C or -80 °C (Long-term) | Reduces the kinetic rate of all degradation reactions.[12] |
| Atmosphere | Headspace purged with N₂ or Ar | Headspace purged with N₂ or Ar | Removes oxygen to prevent oxidative degradation.[3] |
| Light | Store in amber vials or protect from light | Store in amber vials or protect from light | Prevents photodegradation of the aromatic amine.[9][10] |
Experimental Protocols & Visual Guides
Protocol 1: Preparation of a Stabilized Aqueous Solution of Benzyl 3-aminobenzoate
This protocol outlines the steps to prepare a buffered aqueous solution with enhanced stability against both hydrolysis and oxidation.
-
Prepare the Buffer:
-
Prepare a 50 mM sodium acetate buffer.
-
Adjust the pH to 5.0 using acetic acid or sodium hydroxide.
-
-
Deoxygenate the Buffer:
-
Transfer the buffer to a flask and sparge with high-purity nitrogen gas for 30 minutes to remove dissolved oxygen.
-
-
Add Stabilizers:
-
To the deoxygenated buffer, add disodium EDTA to a final concentration of 0.01% (w/v).
-
Add sodium metabisulfite to a final concentration of 0.05% (w/v). Stir gently under the nitrogen stream until fully dissolved.
-
-
Prepare a Concentrated Stock:
-
Weigh the required amount of Benzyl 3-aminobenzoate solid.
-
Dissolve it in a minimal amount of anhydrous DMSO or ethanol to create a concentrated stock solution.
-
-
Final Solution Preparation:
-
While stirring the stabilized buffer, slowly add the required volume of the concentrated organic stock to reach the target final concentration.
-
-
Storage:
-
Immediately dispense the final solution into amber glass vials.
-
Flush the headspace of each vial with nitrogen gas before sealing tightly with PTFE-lined caps.
-
Store the vials at 2-8 °C.
-
Degradation Pathways & Troubleshooting Workflow
The following diagrams illustrate the primary chemical stability challenges and a logical workflow for diagnosing issues with your solution.
Caption: Primary degradation pathways for Benzyl 3-aminobenzoate.
Sources
- 1. Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. nva.sikt.no [nva.sikt.no]
- 4. scielo.br [scielo.br]
- 5. EP1067927B1 - Antioxidant stabilizer system for pharmaceutical formulations - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. Ethylenediaminetetraacetic Acid (EDTA) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Exploring the Role of EDTA as a Chelating Agent in Various Chemical Processes [thinkdochemicals.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 12. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. Pharmaceutical Buffers [chemical-sales.com]
- 15. quora.com [quora.com]
- 16. Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers | Pharmaguideline [pharmaguideline.com]
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- 18. labproinc.com [labproinc.com]
- 19. Antioxidant Excipients - Protheragen [protheragen.ai]
Strategies to minimize byproduct formation in Benzyl 3-aminobenzoate synthesis
Welcome to the technical support center for the synthesis of Benzyl 3-aminobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this specific synthesis. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience to ensure you can optimize your reaction outcomes and minimize byproduct formation.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of Benzyl 3-aminobenzoate, providing explanations for the underlying causes and actionable solutions.
Question 1: Why is the yield of my Benzyl 3-aminobenzoate unexpectedly low?
Answer:
Low yields in the synthesis of Benzyl 3-aminobenzoate can stem from several factors, primarily related to incomplete reaction or the formation of side products. The most common synthetic route is the Fischer esterification of 3-aminobenzoic acid with benzyl alcohol, a reversible reaction catalyzed by a strong acid.[1]
Potential Causes and Solutions:
-
Incomplete Reaction: Fischer esterification is an equilibrium-controlled process.[1] To drive the reaction towards the product, consider the following:
-
Use of Excess Reagent: Employing a large excess of one of the reactants, typically the more cost-effective and easily removable benzyl alcohol, can shift the equilibrium to favor the formation of the ester.[1]
-
Removal of Water: The water produced during the reaction can hydrolyze the ester product, pushing the equilibrium back towards the reactants.[2] Employing a Dean-Stark apparatus or using a drying agent can effectively remove water and improve the yield.
-
-
Suboptimal Catalyst Concentration: The amino group of 3-aminobenzoic acid is basic and will react with the acid catalyst, rendering it inactive. Therefore, a stoichiometric amount of acid catalyst, rather than a catalytic amount, is often required to ensure there is sufficient free acid to catalyze the esterification.[1]
-
Side Reactions: The formation of byproducts is a significant contributor to low yields. These are discussed in detail in the following questions.
Question 2: I'm observing significant byproduct formation in my reaction mixture. What are the likely impurities and how can I minimize them?
Answer:
The presence of the amino group in 3-aminobenzoic acid introduces the possibility of several side reactions, leading to the formation of impurities that can complicate purification and reduce the yield of the desired product. The primary byproducts to consider are N-benzylated and N-acylated compounds, as well as dibenzyl ether.
Primary Byproducts and Mitigation Strategies:
1. N-Benzylation of 3-Aminobenzoic Acid or Benzyl 3-aminobenzoate:
-
Causality: Under acidic conditions and at elevated temperatures, benzyl alcohol can act as a benzylating agent, reacting with the nucleophilic amino group of either the starting material or the product to form N-benzyl-3-aminobenzoic acid or Benzyl N-benzyl-3-aminobenzoate.[3]
-
Mitigation Strategies:
-
Control Reaction Temperature: Lowering the reaction temperature can reduce the rate of N-benzylation, which typically requires more energy than esterification.
-
Optimize Reaction Time: Prolonged reaction times can increase the likelihood of side reactions. Monitor the reaction progress by TLC or LC-MS to determine the optimal time to stop the reaction.
-
Choice of Catalyst: While strong protic acids like sulfuric acid are common, they can also promote side reactions. Investigating the use of solid acid catalysts or milder Lewis acids could offer better chemoselectivity.
-
2. N-Acylation (Amide Formation):
-
Causality: This occurs when a molecule of 3-aminobenzoic acid (or its ester) acts as a nucleophile and attacks the activated carboxyl group of another molecule of 3-aminobenzoic acid, leading to the formation of an amide-linked dimer. While less common under standard Fischer esterification conditions, it can occur at high temperatures.
-
Mitigation Strategies:
-
Maintain Moderate Temperatures: Avoid excessive heating to disfavor amide bond formation.
-
Controlled Addition of Reactants: Adding the 3-aminobenzoic acid portion-wise to the benzyl alcohol and catalyst mixture can help to keep its concentration low at any given time, reducing the chance of self-reaction.
-
3. Dibenzyl Ether Formation:
-
Causality: Strong acid catalysts, particularly at higher temperatures, can catalyze the dehydration of benzyl alcohol to form dibenzyl ether.
-
Mitigation Strategies:
-
Temperature Control: As with other side reactions, maintaining the lowest effective temperature is crucial.
-
Catalyst Choice: Using a milder or heterogeneous acid catalyst can reduce the extent of this side reaction.
-
4. Imidate Ester Formation:
-
Causality: In the presence of certain reagents like triethyl orthoacetate, 3-aminobenzoic acid can form an imidate ethyl ester instead of the expected N-acetylated ester.[4] While not a direct byproduct of a standard Fischer esterification, this highlights the reactivity of the amino group with certain electrophiles.
-
Mitigation Strategies:
-
Careful Reagent Selection: Avoid reagents that are known to react with the amino group in this manner unless N-protection is part of the synthetic strategy.
-
Visualizing the Reaction Pathways:
Caption: Main vs. Side Reactions in Benzyl 3-aminobenzoate Synthesis.
Question 3: My final product is difficult to purify. What are the best methods for isolating pure Benzyl 3-aminobenzoate?
Answer:
Effective purification is critical for obtaining high-purity Benzyl 3-aminobenzoate, especially when side reactions have occurred. A multi-step approach is often necessary.
Recommended Purification Workflow:
-
Initial Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.
-
Carefully neutralize the excess acid catalyst with a weak base, such as a saturated aqueous solution of sodium bicarbonate.[5] Add the base slowly and with stirring to control the effervescence from CO2 evolution.[5] This step is crucial as it deprotonates the amino group of the product, making it less water-soluble and facilitating its extraction into the organic phase.[1]
-
Separate the organic layer, and wash it sequentially with water and brine to remove any remaining salts and water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Chromatographic Purification:
-
For laboratory-scale preparations, flash column chromatography is the most effective method for separating the desired ester from unreacted starting materials and byproducts.
-
A typical eluent system would be a gradient of ethyl acetate in hexanes or petroleum ether. The polarity of the eluent can be adjusted based on the separation observed by Thin Layer Chromatography (TLC).[6]
-
-
Recrystallization:
-
If the product obtained after chromatography still contains minor impurities, or if chromatography is not feasible for the scale of the reaction, recrystallization can be an effective final purification step.
-
A suitable solvent system would be one in which the Benzyl 3-aminobenzoate is soluble at elevated temperatures but sparingly soluble at room temperature or below. A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, may be required.
-
Visualizing the Purification Workflow:
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Catalytic asymmetric Tsuji–Trost α−benzylation reaction of N-unprotected amino acids and benzyl alcohol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of Benzyl 3-Aminobenzoate Derivatives: Unlocking Therapeutic Potential Through Structural Modification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quest for novel therapeutic agents is a perpetual endeavor. Among the myriad of scaffolds explored, aminobenzoic acid derivatives have consistently emerged as a privileged class, demonstrating a wide spectrum of biological activities. This guide delves into a comparative analysis of Benzyl 3-aminobenzoate derivatives, a subset with growing interest for its potential in drug discovery. By examining the interplay between structural modifications and biological outcomes, we aim to provide a comprehensive resource for researchers engaged in the rational design of next-generation therapeutics. While direct, extensive comparative studies on a broad series of Benzyl 3-aminobenzoate derivatives are not abundantly available in the public domain, this guide synthesizes findings from closely related analogues to elucidate key structure-activity relationships (SAR) and guide future research.
The Benzyl 3-Aminobenzoate Scaffold: A Versatile Core
Benzyl 3-aminobenzoate features a central aminobenzoic acid core, specifically with the amino group at the meta-position, and a benzyl ester functionality. This arrangement offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. The lipophilic benzyl group can influence membrane permeability and interactions with hydrophobic pockets of target proteins, while the amino group provides a key site for hydrogen bonding and further derivatization.
Comparative Biological Activities: A Look at Related Structures
Although specific comparative data for a series of Benzyl 3-aminobenzoate derivatives is limited, we can infer potential activities by examining related compounds where either the aminobenzoic acid core or the benzyl moiety is a key feature.
Antimicrobial Activity
Derivatives of aminobenzoic acids have shown notable antimicrobial potential. For instance, a study on benzyl and phenyl guanidine derivatives, which share the benzyl group, demonstrated potent antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with some compounds exhibiting Minimum Inhibitory Concentration (MIC) values in the low µg/mL range.[1][2] Specifically, a 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative showed excellent potency with MICs of 0.5 µg/mL against S. aureus and 1 µg/mL against E. coli.[1] These findings suggest that introducing specific substituents on the benzyl ring of Benzyl 3-aminobenzoate could be a promising strategy for developing novel antibacterial agents.
Anticancer Activity
The aminobenzoic acid scaffold is present in numerous anticancer agents. Research on 3-substituted benzamide derivatives, structurally related to the core of our topic, has identified potent inhibitors of Bcr-Abl kinase, a key target in chronic myeloid leukemia.[3] Furthermore, studies on other benzyl-containing compounds, such as N-benzyl-3,6-dimethylbenzo[d]-isoxazol-5-amines and 3-benzyl-4,8-dimethylbenzopyrones, have demonstrated significant growth inhibition in various cancer cell lines, including leukemia, non-small cell lung cancer, and breast cancer.[4][5] These examples highlight the potential of the benzyl group in conferring anticancer properties, likely through interactions with specific biological targets.
Enzyme Inhibition
Aminobenzoic acid derivatives have been explored as inhibitors of various enzymes. For example, derivatives of 2-, 3-, and 4-aminobenzoic acid have been synthesized and evaluated as cholinesterase inhibitors, with some compounds showing promising activity.[6] While these were not benzyl esters, it indicates the potential of the aminobenzoic acid core to interact with enzyme active sites. The addition of a benzyl ester could modulate this activity by influencing binding affinity and selectivity.
Structure-Activity Relationship (SAR) Insights
Based on the analysis of related compounds, we can extrapolate some potential SAR principles for Benzyl 3-aminobenzoate derivatives:
-
Substitution on the Benzyl Ring: The nature, position, and number of substituents on the benzyl ring are critical for biological activity. Halogenation and the introduction of trifluoromethyl groups have been shown to enhance the antimicrobial and anticancer activities of related benzyl derivatives.[1][3]
-
Modification of the Amino Group: The amino group at the 3-position is a key pharmacophoric feature. It can be a site for introducing further diversity, for example, through acylation or the formation of Schiff bases, which has been shown to modulate the anticancer activity of related compounds.[4]
-
Ester Linkage: The benzyl ester itself is a crucial component. Its hydrolysis in vivo could potentially release 3-aminobenzoic acid and benzyl alcohol, which may have their own biological effects. The stability of this ester bond can be tuned by electronic effects of substituents on both the benzoic acid and benzyl rings.
Below is a conceptual workflow for the synthesis and evaluation of a library of Benzyl 3-aminobenzoate derivatives to establish a robust SAR.
Caption: A conceptual workflow for the synthesis, biological screening, and SAR analysis of Benzyl 3-aminobenzoate derivatives.
Experimental Protocols: A Foundation for Comparative Studies
To facilitate a standardized comparison of Benzyl 3-aminobenzoate derivatives, the following experimental protocols, adapted from methodologies used for similar compounds, are proposed.
General Synthesis of Substituted Benzyl 3-Aminobenzoates
A general and efficient method for the synthesis of benzyl esters involves the reaction of the corresponding carboxylic acid with a benzyl halide in the presence of a base.[6]
Materials:
-
3-Aminobenzoic acid
-
Substituted benzyl chloride or benzyl bromide
-
Potassium carbonate (K₂CO₃) or a similar base
-
N,N-Dimethylformamide (DMF) or other suitable solvent
Procedure:
-
Dissolve 3-aminobenzoic acid (1 equivalent) in DMF.
-
Add K₂CO₃ (1.5-2 equivalents) to the solution and stir for 15-30 minutes at room temperature.
-
Add the substituted benzyl halide (1.1 equivalents) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired Benzyl 3-aminobenzoate derivative.
In Vitro Antimicrobial Activity Assay (MIC Determination)
The minimum inhibitory concentration (MIC) can be determined using the broth microdilution method as described in the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Synthesized Benzyl 3-aminobenzoate derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions of the compounds in MHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxicity of the compounds against cancer cell lines can be evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Synthesized Benzyl 3-aminobenzoate derivatives
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for an additional 2-4 hours to allow the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Data Summary and Future Directions
To facilitate a clear comparison, the biological activity data for a hypothetical series of Benzyl 3-aminobenzoate derivatives is presented in the table below. This table is for illustrative purposes to demonstrate how such data should be organized for effective analysis.
| Compound ID | R1 (Substitution on Benzyl Ring) | R2 (Substitution on Amino Group) | Antimicrobial MIC (µg/mL) vs. S. aureus | Anticancer IC₅₀ (µM) vs. MCF-7 |
| B3A-01 | H | H | >128 | >100 |
| B3A-02 | 4-Cl | H | 32 | 45.2 |
| B3A-03 | 2,4-diCl | H | 8 | 12.5 |
| B3A-04 | 4-CF₃ | H | 16 | 28.7 |
| B3A-05 | H | Acetyl | >128 | 85.1 |
| B3A-06 | 4-Cl | Acetyl | 64 | 60.3 |
The illustrative data suggests that electron-withdrawing groups on the benzyl ring enhance both antimicrobial and anticancer activities, with the di-substituted derivative (B3A-03 ) being the most potent. Acetylation of the amino group appears to decrease activity.
The following diagram illustrates the key structural components of Benzyl 3-aminobenzoate and potential modification sites for SAR studies.
Caption: Key pharmacophoric features of the Benzyl 3-aminobenzoate scaffold for SAR studies. (Note: A chemical structure image would be embedded in a final document).
References
-
G. A. M. El-Haggar, R. et al. (2022). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. Molecules, 28(1), 5. [Link]
-
El-Ansary, S. L., Abdel Rahman, D. E., & Abdel Ghany, L. M. A. (2017). Synthesis and Anticancer Evaluation of Some New 3-Benzyl-4,8-Dimethylbenzopyrone Derivatives. The Open Medicinal Chemistry Journal, 11, 81–91. [Link]
-
Asaki, T., Sugiyama, Y., Hamamoto, T., Higashioka, M., Umehara, M., Naito, H., & Niwa, T. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(5), 1421–1425. [Link]
-
Khan, I., et al. (2021). Aminobenzoic acid derivatives as antioxidants and cholinesterase inhibitors; synthesis, biological evaluation and molecular docking studies. Journal of Molecular Structure, 1244, 130973. [Link]
-
Haroon, M., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Biomedicines, 11(10), 2686. [Link]
Sources
- 1. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Evaluation of Some New 3-Benzyl-4,8-Dimethylbenzopyrone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Evaluation of Some New 3-Benzyl-4,8-Dimethylbenzopyrone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
